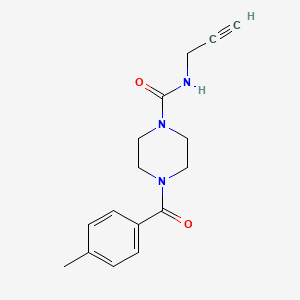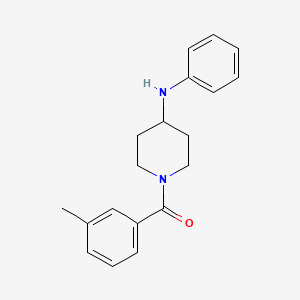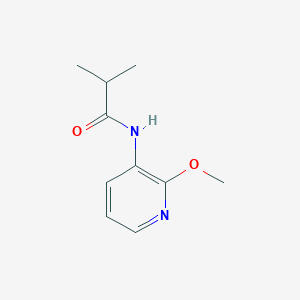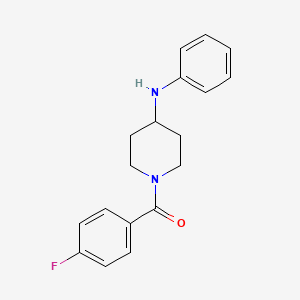![molecular formula C11H12ClN3S B7527374 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)
3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole, also known as CTZ, is a chemical compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various biological processes. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole is its broad range of biological activities, which makes it a versatile tool for scientific research. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole is also relatively easy to synthesize and has low toxicity, which makes it suitable for use in various in vitro and in vivo experiments. However, one of the main limitations of 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole may also have potential as a tool for studying the role of histone deacetylases in various biological processes, and for the development of new drugs that target these enzymes.
Méthodes De Synthèse
3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 4-methyl-2-pentanone. Another method involves the reaction of 4-chlorobenzyl isothiocyanate with sodium azide, followed by the reaction of the resulting intermediate with 4,5-dimethyl-1H-1,2,4-triazole.
Applications De Recherche Scientifique
3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8-13-14-11(15(8)2)7-16-10-5-3-9(12)4-6-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZLWXECYTNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)


![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)


![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)

![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)